molecular formula C16H18O4 B12561486 4,4'-(Butane-2,2-diyl)di(benzene-1,3-diol) CAS No. 144425-90-1

4,4'-(Butane-2,2-diyl)di(benzene-1,3-diol)

Cat. No.: B12561486
CAS No.: 144425-90-1
M. Wt: 274.31 g/mol
InChI Key: OGTNCEBHEZGNNL-UHFFFAOYSA-N
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Description

4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) is an organic compound with the molecular formula C16H18O2. It is a type of bisphenol, which is a class of chemical compounds known for their use in the production of polycarbonate plastics and epoxy resins . This compound is characterized by two phenol groups connected by a butane bridge at the 2,2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) typically involves the condensation reaction of phenol with butane-2,2-dione under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the butane bridge between the two phenol groups .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually heated to a specific temperature to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.

    Biology: Studied for its potential endocrine-disrupting effects due to its structural similarity to other bisphenols.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) is unique due to its specific butane bridge, which imparts distinct chemical and physical properties compared to other bisphenols. This structural difference can influence its reactivity, stability, and interaction with biological systems .

Properties

CAS No.

144425-90-1

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

4-[2-(2,4-dihydroxyphenyl)butan-2-yl]benzene-1,3-diol

InChI

InChI=1S/C16H18O4/c1-3-16(2,12-6-4-10(17)8-14(12)19)13-7-5-11(18)9-15(13)20/h4-9,17-20H,3H2,1-2H3

InChI Key

OGTNCEBHEZGNNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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